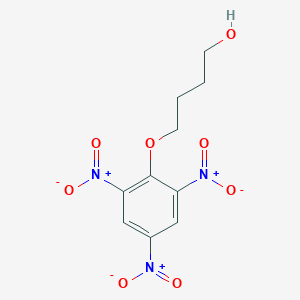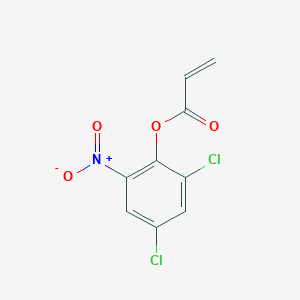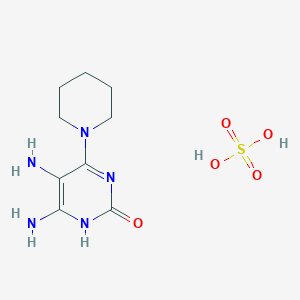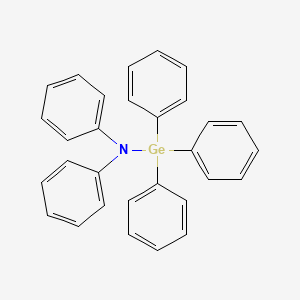![molecular formula C18H22O6 B14498035 Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol CAS No. 63194-76-3](/img/structure/B14498035.png)
Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol is a complex organic compound with a unique structure that includes both acetic acid and phenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol typically involves multiple steps. One common method is the condensation of 4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol with acetic anhydride under acidic conditions. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a precursor compound, followed by esterification with acetic acid. The use of high-pressure reactors and advanced catalysts can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure makes it a candidate for studying antioxidant properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol involves its interaction with various molecular targets. The phenolic hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules. The compound may also act as an antioxidant by donating electrons to neutralize free radicals.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxy-2-[(4-methoxyphenyl)methyl]phenol: Lacks the acetic acid group.
Acetic acid, 2-(3,5-dimethoxyphenyl)-, methyl ester: Similar structure but different functional groups.
Uniqueness
Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol is unique due to the presence of both acetic acid and phenol functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
63194-76-3 |
|---|---|
Molecular Formula |
C18H22O6 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol |
InChI |
InChI=1S/C16H18O4.C2H4O2/c1-18-13-6-4-11(5-7-13)8-12-9-15(19-2)16(20-3)10-14(12)17;1-2(3)4/h4-7,9-10,17H,8H2,1-3H3;1H3,(H,3,4) |
InChI Key |
TZPIRJYVBINZRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC1=CC=C(C=C1)CC2=CC(=C(C=C2O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester](/img/structure/B14497984.png)

![Dimethyl[1-(4-methylphenyl)ethyl]sulfanium bromide](/img/structure/B14497989.png)

![9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)-](/img/structure/B14498006.png)


![1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14498027.png)


